methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a tetrahydropyran ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylamine with methyl 4-isocyanatobenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and requires the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in THF.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate
- Methyl 4-(((4-(2-hydroxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate
- Methyl 4-(((4-(2-chlorophenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-[[4-(2-methoxyphenyl)oxan-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-26-19-6-4-3-5-18(19)22(11-13-28-14-12-22)15-23-20(24)16-7-9-17(10-8-16)21(25)27-2/h3-10H,11-15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUSMQBQEOPFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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